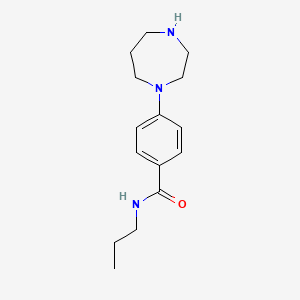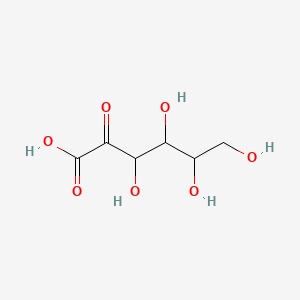
3-Fluoro-2-phenylpyridine-4-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-phenylpyridine-4-methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-phenylpyridine-4-methanol can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent. For example, the reaction of 3-bromo-2-phenylpyridine with a fluorinating agent such as Selectfluor® can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of high-yield methods and efficient fluorinating reagents. The use of Selectfluor® and other similar reagents has been applied in the synthesis of compounds with herbicidal activity . The process typically involves the reaction of the precursor compound with the fluorinating agent under controlled conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-phenylpyridine-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the reduced aromatic ring.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-2-phenylpyridine-4-methanol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-phenylpyridine-4-methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain biological targets, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-phenylpyridine: Similar in structure but lacks the hydroxyl group.
3-Fluoro-4-aminopyridine: Contains an amino group instead of the phenyl group.
2-Fluoro-4-methylpyridine: Contains a methyl group instead of the phenyl group.
Uniqueness
3-Fluoro-2-phenylpyridine-4-methanol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct physical, chemical, and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
(3-fluoro-2-phenylpyridin-4-yl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-10(8-15)6-7-14-12(11)9-4-2-1-3-5-9/h1-7,15H,8H2 |
Clé InChI |
OIMDJQSABUQXOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=CC(=C2F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)
![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)

![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)



